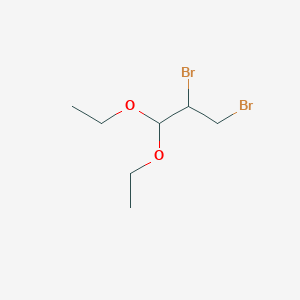

2,3-Dibromo-1,1-diethoxypropane

Description

2,3-Dibromo-1,1-diethoxypropane (molecular formula: C₇H₁₂Br₂O₂) is a brominated propane derivative featuring two ethoxy groups at the 1-position and bromine atoms at the 2- and 3-positions. The ethoxy groups enhance solubility in polar solvents, while the bromine atoms make it a reactive candidate for nucleophilic substitutions or elimination reactions .

Properties

CAS No. |

10160-86-8 |

|---|---|

Molecular Formula |

C7H14Br2O2 |

Molecular Weight |

289.99 g/mol |

IUPAC Name |

2,3-dibromo-1,1-diethoxypropane |

InChI |

InChI=1S/C7H14Br2O2/c1-3-10-7(11-4-2)6(9)5-8/h6-7H,3-5H2,1-2H3 |

InChI Key |

DVTLFBDHZBBAET-UHFFFAOYSA-N |

SMILES |

CCOC(C(CBr)Br)OCC |

Canonical SMILES |

CCOC(C(CBr)Br)OCC |

Pictograms |

Corrosive |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₇H₁₂Br₂O₂ | 1,1-diethoxy; 2,3-dibromo | ~262.0* | N/A | Ethoxy groups enhance solubility |

| 1,3-Dibromo-2,2-dimethoxypropane | C₅H₁₀Br₂O₂ | 2,2-dimethoxy; 1,3-dibromo | 261.94 | 22094-18-4 | Methoxy groups; higher symmetry |

| 2,3-Dibromo-1,3-diphenylpropan-1-one | C₁₅H₁₂Br₂O | 1,3-diphenyl; 2,3-dibromo | 368.07 | 611-91-6 | Aromatic ketone; high electrophilicity |

| 1-Bromo-3,3-diethoxy-1,1-difluoropropane | C₇H₁₂BrF₂O₂ | 3,3-diethoxy; 1,1-difluoro | 259.07 | N/A | Fluorine atoms increase stability |

| 2,3-Dibromo-1-propanol | C₃H₆Br₂O | 1-propanol; 2,3-dibromo | 217.89 | N/A | Hydroxyl group; flame retardant use |

*Calculated based on analogous compounds.

Key Observations:

Substituent Effects :

- Ethoxy vs. Methoxy : Ethoxy groups in this compound confer greater steric bulk and lipophilicity compared to methoxy groups in 1,3-Dibromo-2,2-dimethoxypropane .

- Aromatic vs. Aliphatic : The diphenyl ketone in 2,3-Dibromo-1,3-diphenylpropan-1-one (CAS 611-91-6) introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic additions .

- Halogen Diversity : Fluorinated analogs like 1-Bromo-3,3-diethoxy-1,1-difluoropropane exhibit increased thermal stability due to C-F bonds, whereas bromine-rich compounds prioritize electrophilic reactivity .

Synthetic Pathways: Brominated propanones (e.g., 2,3-Dibromo-1,3-diphenylpropan-1-one) are synthesized via bromination of chalcones using Br₂ in chloroform, followed by recrystallization . Ethoxy-substituted derivatives likely form via nucleophilic substitution of propane diols with ethyl bromide or through acetal protection strategies .

Applications: Flame Retardants: 2,3-Dibromo-1-propanol derivatives are utilized as flame retardants due to their ability to release bromine radicals at high temperatures . Organic Synthesis: Dibrominated propanes serve as intermediates in Pd-catalyzed cross-coupling reactions (e.g., Sonogashira) to construct conjugated systems .

Reactivity and Toxicity

- Reactivity : The 2,3-dibromo configuration in this compound facilitates elimination reactions to form alkenes or substitution with nucleophiles (e.g., amines, thiols). Ethoxy groups may stabilize carbocation intermediates in SN1 mechanisms .

- Toxicity : While direct toxicity data for this compound is unavailable, structurally similar brominated compounds (e.g., 1,2-Dibromo-3-chloropropane) show moderate to high toxicity, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.